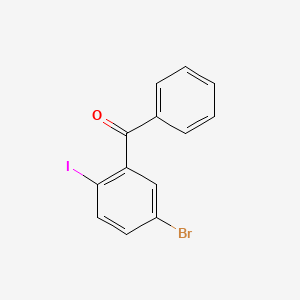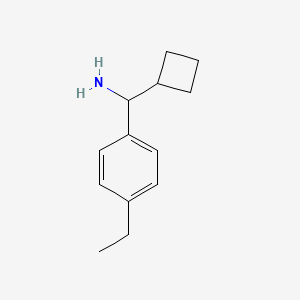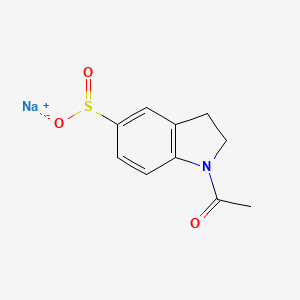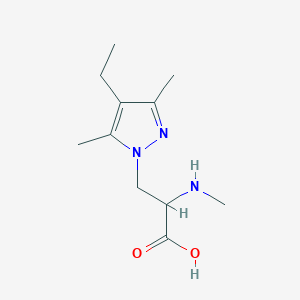
Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Substitution Reaction: A tert-butyl group is introduced at the 4-position of the cyclohexanone ring through a Friedel-Crafts alkylation reaction. This reaction involves the use of tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydroxylation: The introduction of the hydroxyl group at the 2-position can be achieved through a hydroxylation reaction. This step may involve the use of reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) under specific reaction conditions.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the use of efficient catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The tert-butyl group can undergo substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary alcohols
Substitution: Various substituted cyclohexanone derivatives
Aplicaciones Científicas De Investigación
Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the study of steric and electronic effects in chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving hydroxylation and oxidation.
Medicine: Research into its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2-position can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butyl group at the 4-position provides steric hindrance, affecting the compound’s overall conformation and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone, 4-tert-butyl-: Lacks the hydroxyl group at the 2-position, resulting in different chemical properties and reactivity.
Cyclohexanol, 4-(1,1-dimethylethyl)-: Contains a hydroxyl group at the 4-position instead of the 2-position, leading to variations in its chemical behavior.
Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate: An ester derivative with different reactivity and applications.
Uniqueness
Cyclohexanone, 4-(1,1-dimethylethyl)-2-hydroxy- is unique due to the presence of both a tert-butyl group and a hydroxyl group on the cyclohexanone ring. This combination of functional groups imparts distinct steric and electronic effects, making it a valuable compound for studying various chemical reactions and for use in diverse applications.
Propiedades
Número CAS |
46059-83-0 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
4-tert-butyl-2-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h7,9,12H,4-6H2,1-3H3 |
Clave InChI |
HSNQTWWDEDZSIH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(=O)C(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one](/img/structure/B13643412.png)




![(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13643440.png)




![1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B13643474.png)


